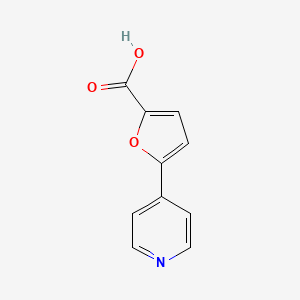

5-(Pyridin-4-yl)furan-2-carbonsäure

Übersicht

Beschreibung

5-(Pyridin-4-yl)furan-2-carboxylic acid, also known as PFA, is a heterocyclic compound that has gained significant interest in the scientific community due to its potential applications in various fields. PFA is a furan derivative that contains a pyridine ring, making it a versatile molecule that can be modified to enhance its properties.

Wissenschaftliche Forschungsanwendungen

Supramolekulare und Koordinationschemie

Derivate, die auf Pyridin- und Furandicarboxamid-Gerüsten basieren, zeigen zahlreiche chemische Eigenschaften und biologische Aktivitäten. Dies macht sie zu einem spannenden Forschungsthema in der supramolekularen und Koordinationschemie . Die Nutzung mehrerer Bindungsstellen dieser Gerüste ermöglicht die Entwicklung verschiedener funktionaler Materialien .

Entdeckung pharmakologisch aktiver Verbindungen

Diese Derivate werden auch bei der Entdeckung neuer pharmakologisch aktiver Verbindungen eingesetzt . Der ständige Bedarf an medizinisch und pharmakologisch wichtigen Gerüsten veranlasst Chemiker, ständig nach effizienten und geradlinigen Wegen zu suchen, um verschiedene Heterocyclen zu synthetisieren und zu modifizieren .

Sensoren

Die Pyridin- und Furandicarboxamid-Gerüste werden bei der Entwicklung von Sensoren eingesetzt . Ihre einzigartigen chemischen Eigenschaften machen sie für die Detektion spezifischer Substanzen oder die Messung physikalischer Eigenschaften geeignet.

Struktur- und Funktionsmodelle von Proteinen

Diese Verbindungen werden als Struktur- und Funktionsmodelle von Proteinen verwendet . Sie können die Struktur und Funktion von Proteinen nachahmen, was bei der Untersuchung des Proteinverhaltens und der Entwicklung neuer Medikamente hilfreich ist.

Antibakterielle Aktivitäten

Furanhaltige Verbindungen weisen eine breite Palette von vorteilhaften biologischen und pharmakologischen Eigenschaften auf und wurden daher in einer Reihe verschiedener Krankheitsbereiche als Medikamente eingesetzt . Sie wurden verwendet, um zahlreiche innovative antibakterielle Mittel zu entwickeln .

Antitumoraktivitäten

Furan hat eine Vielzahl von therapeutischen Vorteilen, wie z. B. Anti-Ulkus, Diuretikum, Muskelrelaxans, Antiprotozoikum, Antibakteriell oder Antifungal oder Antiviral, Entzündungshemmend, Analgetikum, Antidepressivum, Anti-Angstlösend, Anti-Parkinson, Anti-Glaukom, Antihypertensivum, Anti-Aging und Antitumor .

Katalysator für schnelle Mehrkomponenten-Synthese

Pyridin-2-carbonsäure wird als effektiver Katalysator für die schnelle Mehrkomponenten-Synthese eingesetzt . Dies ist besonders nützlich bei der Synthese komplexer organischer Verbindungen.

Plattformchemikalien über Treibstoffe und Kunststoffe hinaus

Furanderivate werden auch als Plattformchemikalien über Treibstoffe und Kunststoffe hinaus eingesetzt . Sie haben ein breites synthetisches Potenzial und sind daher in verschiedenen industriellen Anwendungen wertvoll.

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 5-(Pyridin-4-yl)furan-2-carboxylic acid may also interact with various biological targets.

Mode of Action

It is a heterocyclic compound that belongs to the furan family, which suggests that it may interact with its targets in a manner similar to other furan derivatives.

Result of Action

It is known that similar compounds, such as indole derivatives, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-(Pyridin-4-yl)furan-2-carboxylic acid may have similar effects.

Biochemische Analyse

Biochemical Properties

5-(Pyridin-4-yl)furan-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It has been observed to interact with various enzymes, including oxidoreductases and transferases, which are crucial for metabolic processes. The nature of these interactions often involves the binding of 5-(Pyridin-4-yl)furan-2-carboxylic acid to the active sites of these enzymes, thereby influencing their catalytic activities. Additionally, this compound can form complexes with metal ions, which further modulates its biochemical properties and interactions .

Cellular Effects

The effects of 5-(Pyridin-4-yl)furan-2-carboxylic acid on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Furthermore, 5-(Pyridin-4-yl)furan-2-carboxylic acid can affect the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, 5-(Pyridin-4-yl)furan-2-carboxylic acid exerts its effects through several mechanisms. One primary mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecules, depending on the context. For example, 5-(Pyridin-4-yl)furan-2-carboxylic acid can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Pyridin-4-yl)furan-2-carboxylic acid can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term exposure to 5-(Pyridin-4-yl)furan-2-carboxylic acid has been observed to cause cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 5-(Pyridin-4-yl)furan-2-carboxylic acid in animal models vary with dosage. At low doses, this compound can exert beneficial effects, such as enhancing metabolic functions and reducing oxidative stress. At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound exhibits a dose-dependent response, with significant adverse effects occurring beyond a certain dosage .

Metabolic Pathways

5-(Pyridin-4-yl)furan-2-carboxylic acid is involved in several metabolic pathways, primarily those related to energy production and biosynthesis. It interacts with enzymes such as dehydrogenases and synthases, which play key roles in metabolic flux. The presence of 5-(Pyridin-4-yl)furan-2-carboxylic acid can alter the levels of various metabolites, thereby influencing overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 5-(Pyridin-4-yl)furan-2-carboxylic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments. For instance, it can be transported into mitochondria, where it influences mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of 5-(Pyridin-4-yl)furan-2-carboxylic acid is critical for its activity and function. This compound can be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals and post-translational modifications. In these compartments, 5-(Pyridin-4-yl)furan-2-carboxylic acid can exert its effects on gene expression, enzyme activity, and metabolic processes .

Eigenschaften

IUPAC Name |

5-pyridin-4-ylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)9-2-1-8(14-9)7-3-5-11-6-4-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGYOLXCSZPSRMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30627668 | |

| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216867-35-5 | |

| Record name | 5-(4-Pyridinyl)-2-furancarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216867-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Pyridin-4-yl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30627668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

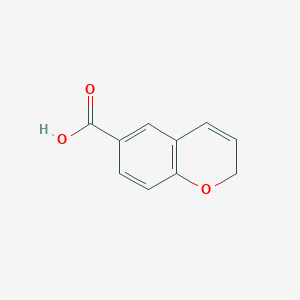

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1629060.png)

![7-Chloropyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1629070.png)

![N-methoxy-N-methyl-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1629076.png)